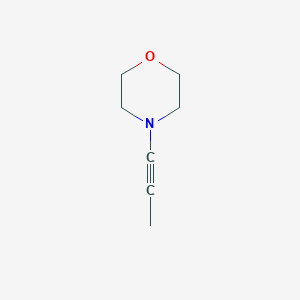
Morpholine, 4-(1-propynyl)-(8CI,9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Morpholine, 4-(1-propynyl)-(8CI,9CI): is an organic compound characterized by the presence of a morpholine ring substituted with a propynyl group at the fourth position. This compound is notable for its unique structural features, which combine the properties of both morpholine and alkyne functional groups. The morpholine ring is a six-membered heterocycle containing both nitrogen and oxygen atoms, while the propynyl group introduces an alkyne moiety, contributing to the compound’s reactivity and versatility in various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Morpholine, 4-(1-propynyl)-(8CI,9CI) typically involves the alkylation of morpholine with a suitable alkyne precursor. One common method is the reaction of morpholine with propargyl bromide under basic conditions. The reaction proceeds as follows:
Reactants: Morpholine and propargyl bromide.
Base: Potassium carbonate or sodium hydroxide.
Solvent: Anhydrous acetonitrile or dimethylformamide.
Reaction Conditions: The mixture is stirred at room temperature or slightly elevated temperatures (40-60°C) for several hours.
Industrial Production Methods: In an industrial setting, the synthesis of Morpholine, 4-(1-propynyl)-(8CI,9CI) can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions: Morpholine, 4-(1-propynyl)-(8CI,9CI) undergoes various chemical reactions, including:
Oxidation: The alkyne moiety can be oxidized to form carbonyl compounds.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The nitrogen atom in the morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated or unsaturated hydrocarbons.
Substitution: Formation of N-substituted morpholine derivatives.
科学研究应用
Chemistry: Morpholine, 4-(1-propynyl)-(8CI,9CI) is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals
Biology: In biological research, Morpholine, 4-(1-propynyl)-(8CI,9CI) is used as a probe to study enzyme-catalyzed reactions involving alkynes. It can also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine: The compound has been investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets through both the morpholine and alkyne groups makes it a versatile scaffold for medicinal chemistry.
Industry: In the industrial sector, Morpholine, 4-(1-propynyl)-(8CI,9CI) is used in the production of specialty chemicals, including polymers and agrochemicals. Its reactivity and stability make it suitable for various manufacturing processes.
作用机制
The mechanism of action of Morpholine, 4-(1-propynyl)-(8CI,9CI) involves its interaction with molecular targets through the morpholine and alkyne groups. The morpholine ring can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the alkyne group can participate in covalent bonding and cycloaddition reactions. These interactions enable the compound to modulate enzyme activity, receptor binding, and other cellular processes.
相似化合物的比较
Morpholine: A simple heterocyclic compound with a six-membered ring containing nitrogen and oxygen.
Propargylamine: An alkyne-containing amine with similar reactivity to Morpholine, 4-(1-propynyl)-(8CI,9CI).
N-Methylmorpholine: A morpholine derivative with a methyl group substituent.
Uniqueness: Morpholine, 4-(1-propynyl)-(8CI,9CI) is unique due to the combination of the morpholine ring and the propynyl group. This dual functionality allows for a broader range of chemical reactions and applications compared to its individual components. The presence of the alkyne group also imparts additional reactivity, making it a valuable intermediate in synthetic chemistry.
属性
CAS 编号 |
19006-26-9 |
|---|---|
分子式 |
C7H11NO |
分子量 |
125.17 g/mol |
IUPAC 名称 |
4-prop-1-ynylmorpholine |
InChI |
InChI=1S/C7H11NO/c1-2-3-8-4-6-9-7-5-8/h4-7H2,1H3 |
InChI 键 |
SRMZPQYERFBYFG-UHFFFAOYSA-N |
SMILES |
CC#CN1CCOCC1 |
规范 SMILES |
CC#CN1CCOCC1 |
同义词 |
Morpholine, 4-(1-propynyl)- (8CI,9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















